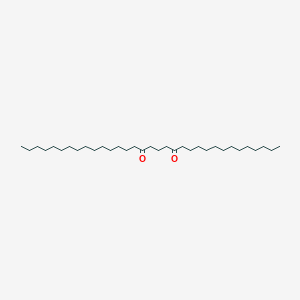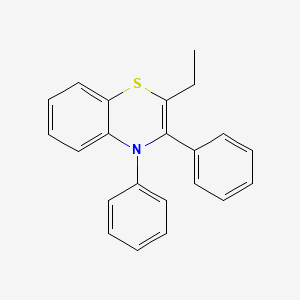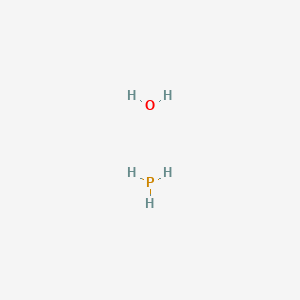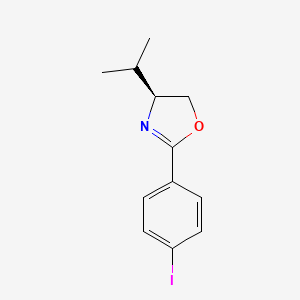
Tritriacontane-14,18-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tritriacontane-14,18-dione is a long-chain alkane with two oxo groups at positions 14 and 18. This compound belongs to the class of β-diketones, which are characterized by the presence of two ketone groups separated by a single carbon atom. This compound is a derivative of tritriacontane, a hydrocarbon with 33 carbon atoms in its chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tritriacontane-14,18-dione typically involves the oxidation of tritriacontane. This can be achieved through various methods, including the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for the controlled addition of oxidizing agents and precise temperature regulation, ensuring consistent product quality.
化学反応の分析
Types of Reactions: Tritriacontane-14,18-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted diketones or alcohols.
科学的研究の応用
Tritriacontane-14,18-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-diketone chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of specialized materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of tritriacontane-14,18-dione involves its interaction with various molecular targets and pathways. The diketone groups can form complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
Hentriacontane-14,16-dione: Another long-chain β-diketone with similar structural features.
Pentatriacontane-14,18-dione: A longer-chain analog with 35 carbon atoms.
Uniqueness: Tritriacontane-14,18-dione is unique due to its specific chain length and the positions of the diketone groups. This structural specificity can influence its chemical reactivity and biological activities, making it distinct from other similar compounds.
特性
CAS番号 |
825629-39-8 |
|---|---|
分子式 |
C33H64O2 |
分子量 |
492.9 g/mol |
IUPAC名 |
tritriacontane-14,18-dione |
InChI |
InChI=1S/C33H64O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29-33(35)31-27-30-32(34)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChIキー |
VOCXPXLPMXQQRW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)CCCC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)


![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)

![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)

